molecular formula C24H25ClN2O3S B090398 kn-92

kn-92

Cat. No.: B090398
M. Wt: 457.0 g/mol
InChI Key: RUAOVVIUGUOYHA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KN-92 involves the reaction of 4-chlorocinnamylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions typically include:

    Solvent: Dichloromethane or similar organic solvent

    Base: Triethylamine or similar organic base

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Biological Activity

KN-92 is a structural analog of KN-93, which is recognized primarily as a specific inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 has been extensively studied for its inhibitory effects on CaMKII, this compound is noted for its lack of such activity. This differentiation leads to unique biological implications and potential applications in various research areas.

  • Chemical Name : 2-[N-(4'-Methoxybenzenesulfonyl)]amino-N-(4'-chlorophenyl)-2-propenyl-N-methylbenzylamine phosphate
  • CAS Number : 1135280-28-2
  • Purity : ≥98%
  • Molecular Formula : C₂₅H₃₁ClN₂O₃S

This compound does not inhibit CaMKII; however, it has been shown to interact with L-type calcium channels (specifically CaV1.2 and CaV1.3) in a manner that is independent of CaMKII activity. Research indicates that this compound can reduce the currents through these channels, which suggests a role in modulating calcium signaling pathways without directly affecting CaMKII activity .

Table 1: Comparison of this compound and KN-93

PropertyThis compoundKN-93
CaMKII Inhibition NoYes
Calcium Channel Effect Reduces currents through L-type channelsBlocks depolarization-induced enhancement
Potassium Channel Blockage Yes (Kv1.2, Kv1.4, Kv1.5, etc.)Not specified

Calcium Channel Modulation

Studies have demonstrated that the application of this compound leads to a reversible reduction in the currents of L-type calcium channels, which are crucial for various physiological processes including muscle contraction and neurotransmitter release. The effect is dose-dependent and time-dependent, indicating that higher concentrations or prolonged exposure increases the impact on calcium signaling .

Potassium Channel Interaction

This compound has been identified as a blocker of several potassium channels (Kv channels), including Kv1.2, Kv1.4, Kv1.5, and others. This blockade can influence neuronal excitability and cardiac action potentials, thereby affecting overall cellular function .

Study on Calcium Transients

In a detailed examination of the effects of this compound on calcium transients in neurons, researchers found that while KN-93 effectively blocked calcium-induced facilitation, this compound did not exhibit this capability. This finding underscores the potential utility of this compound as a tool for dissecting calcium signaling pathways without the confounding effects associated with CaMKII inhibition .

NK Cell Research

Recent studies have explored the use of NK-92 cells (natural killer cells) in immunotherapy contexts. While not directly related to this compound's primary mechanism, the modulation of ion channels by compounds like this compound could influence NK cell activity indirectly through changes in cellular signaling dynamics .

Properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAOVVIUGUOYHA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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